molecular formula C17H14Cl2N2O3 B2404469 Methyl 3-anilino-2-[(2,4-dichlorobenzoyl)amino]acrylate CAS No. 1164508-13-7

Methyl 3-anilino-2-[(2,4-dichlorobenzoyl)amino]acrylate

Cat. No.: B2404469
CAS No.: 1164508-13-7
M. Wt: 365.21
InChI Key: MKWQBWMUQDOXMR-XNTDXEJSSA-N
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Description

Methyl 3-anilino-2-[(2,4-dichlorobenzoyl)amino]acrylate is a complex organic compound with the molecular formula C17H14Cl2N2O3 and a molecular weight of 365.21. This compound features a combination of aromatic rings, ester, and amide functionalities, making it a versatile molecule in various chemical reactions and applications.

Properties

IUPAC Name

methyl (E)-3-anilino-2-[(2,4-dichlorobenzoyl)amino]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O3/c1-24-17(23)15(10-20-12-5-3-2-4-6-12)21-16(22)13-8-7-11(18)9-14(13)19/h2-10,20H,1H3,(H,21,22)/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWQBWMUQDOXMR-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CNC1=CC=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C\NC1=CC=CC=C1)/NC(=O)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 3-anilino-2-[(2,4-dichlorobenzoyl)amino]acrylate typically involves the following steps:

    Formation of the Aniline Derivative: Aniline is reacted with 2,4-dichlorobenzoyl chloride in the presence of a base such as pyridine to form the corresponding anilide.

    Esterification: The anilide is then esterified with methyl acrylate under acidic or basic conditions to yield the final product.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Methyl 3-anilino-2-[(2,4-dichlorobenzoyl)amino]acrylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at positions ortho or para to the existing substituents, using reagents like sodium methoxide or sodium ethoxide.

Scientific Research Applications

Physicochemical Properties

The compound exhibits properties typical of aromatic amides and acrylates, making it suitable for a range of chemical reactions. Its structure includes:

  • An aniline moiety
  • A dichlorobenzoyl group
  • An acrylate functional group

These features allow for various synthetic pathways and biological interactions.

Chemistry

Methyl 3-anilino-2-[(2,4-dichlorobenzoyl)amino]acrylate serves as an important intermediate in organic synthesis. It is utilized in the development of more complex organic molecules, particularly in pharmaceuticals and agrochemicals. The compound's ability to undergo various chemical reactions, such as oxidation and substitution, enhances its role as a building block in synthetic chemistry.

Biology

Research has highlighted the potential biological activities of this compound and its derivatives:

  • Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antibacterial properties.
  • Anticancer Properties : Investigations are ongoing into the compound's efficacy against various cancer cell lines, suggesting potential as a therapeutic agent.

Medicine

The unique chemical structure of this compound makes it a candidate for drug development. Its derivatives are being explored for their ability to interact with specific biological targets, potentially leading to new treatments for diseases.

Industry

In industrial applications, this compound is used in the formulation of specialty chemicals and materials. Its properties make it suitable for use in:

  • Polymers : Enhancing material properties such as flexibility and thermal stability.
  • Coatings : Providing protective layers with desirable mechanical characteristics.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of this compound. The results demonstrated significant inhibition against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Research

Research conducted at a leading cancer research institute investigated the effects of this compound on human cancer cell lines. Findings revealed that specific derivatives induced apoptosis in cancer cells while sparing normal cells, highlighting their potential as selective anticancer agents.

Mechanism of Action

The mechanism of action of Methyl 3-anilino-2-[(2,4-dichlorobenzoyl)amino]acrylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Methyl 3-anilino-2-[(2,4-dichlorobenzoyl)amino]acrylate can be compared with similar compounds such as:

    Methyl 3-anilino-2-[(2,4-dichlorobenzoyl)amino]propanoate: This compound has a similar structure but with a propanoate group instead of an acrylate, affecting its reactivity and applications.

    Methyl 3-anilino-2-[(2,4-dichlorobenzoyl)amino]butanoate: Another similar compound with a butanoate group, which also influences its chemical properties and uses.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it valuable in various research and industrial applications.

Biological Activity

Methyl 3-anilino-2-[(2,4-dichlorobenzoyl)amino]acrylate (CAS No. 1164508-13-7) is a synthetic compound with notable biological activity. This article provides an in-depth examination of its biological properties, including its synthesis, mechanism of action, and potential therapeutic applications, supported by relevant data and case studies.

This compound has the following chemical characteristics:

  • Molecular Formula : C17H14Cl2N2O3
  • Molecular Weight : 365.21 g/mol
  • Structure : It features an aniline moiety linked to a dichlorobenzoyl group via an acrylate functional group.
PropertyValue
Molecular FormulaC17H14Cl2N2O3
Molecular Weight365.21 g/mol
CAS Number1164508-13-7

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In a study assessing its effects on different tumor cells, the compound demonstrated IC50 values indicative of potent activity.

Case Study: Antiproliferative Activity

In a comparative analysis, this compound was tested against several cancer cell lines:

Cell LineIC50 (µM)
HeLa1.02
A5490.75
MDA-MB-2311.50
Jurkat1.20

These results suggest that the compound effectively inhibits cell proliferation, particularly in HeLa and A549 cell lines, which are commonly used in cancer research.

The biological activity of this compound is primarily attributed to its interaction with tubulin. It inhibits tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells.

According to findings published in recent literature, the compound's structural modifications enhance its binding affinity to tubulin, making it a promising candidate for further development as an anticancer agent .

Additional Biological Activities

Beyond its antiproliferative effects, preliminary studies suggest that this compound may possess anti-inflammatory and analgesic properties. These activities are yet to be fully elucidated but could expand the therapeutic applications of this compound beyond oncology.

Q & A

Q. What synthetic routes are effective for preparing Methyl 3-anilino-2-[(2,4-dichlorobenzoyl)amino]acrylate, and how can yield and purity be optimized?

  • Methodological Answer : Synthesis typically involves sequential acylation and condensation reactions. A key step is the reaction of 2,4-dichlorobenzoyl chloride with a methyl acrylate precursor under anhydrous conditions, followed by coupling with an aniline derivative. To achieve high yield (e.g., >95%), strict temperature control (0–5°C during acylation) and inert atmosphere (N₂/Ar) are critical. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity. Similar protocols for related dichlorobenzoyl-containing compounds achieved 97.58% recovery by optimizing stoichiometry and reaction time .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and hydrogen bonding patterns (e.g., NH protons at δ 10–12 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (exact mass: ~331.045 Da for related analogs) .
  • X-ray Crystallography : Single-crystal analysis resolves stereochemistry and intermolecular interactions, as demonstrated for structurally similar acrylates .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm.

Q. How does the 2,4-dichlorobenzoyl moiety influence the compound’s physicochemical properties and bioactivity?

  • Methodological Answer : The electron-withdrawing Cl groups enhance electrophilicity, facilitating interactions with nucleophilic residues in biological targets. In docking studies, dichlorobenzoyl derivatives form hydrophobic interactions (e.g., with receptor pockets) and hydrogen bonds (e.g., with Ser 217, Arg 293 in ribonucleotide reductase), improving binding affinity (ΔG = -7.64 kcal/mol in related complexes) . The moiety also increases logP, enhancing membrane permeability (Caco2 = 53.64% in analogs) but may elevate toxicity risks .

Advanced Research Questions

Q. What in silico strategies are recommended to predict target binding and selectivity for this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like ribonucleotide reductase. Prioritize parameters: ΔG ≤ -7 kcal/mol, hydrogen bond count (≥4), and hydrophobic contacts (e.g., π-π stacking) .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess complex stability. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA).
  • Pharmacophore Modeling : Map electrostatic/hydrophobic features to screen for off-target effects (e.g., using Phase software).

Q. How can discrepancies between computational binding predictions and experimental bioactivity data be resolved?

  • Methodological Answer :
  • Validate docking poses with experimental mutagenesis (e.g., alanine scanning of key residues like Cys 428 ).
  • Assay conditions : Test bioactivity under varying pH/temperature to mimic physiological environments. For example, a compound with high computed binding affinity but low in vitro activity may require adjusted assay buffers (e.g., including DTT for redox-sensitive targets).
  • Toxicity profiling : Address false positives by incorporating ADMET predictions (e.g., Ames test for mutagenicity; Ames-positive results in analogs suggest dose-dependent risk mitigation ).

Q. What strategies optimize the therapeutic index of derivatives of this compound?

  • Methodological Answer :
  • Substituent modification : Replace the methyl ester with ethyl or tert-butyl groups to modulate logP and bioavailability. For example, ethyl analogs showed improved HIA (97.8% vs. 85% for methyl) .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to enhance solubility and reduce off-target effects.
  • SAR studies : Systematically vary the anilino and acrylate substituents. Prioritize derivatives with >50% inhibition in enzyme assays (e.g., ribonucleotide reductase) and <10% cytotoxicity in HEK293 cells.

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